5-(2-bromo-5-(trifluoromethyl)phenyl)oxazole
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Overview
Description
5-(2-bromo-5-(trifluoromethyl)phenyl)oxazole is a heterocyclic compound that features both bromine and trifluoromethyl groups attached to a phenyl ring, which is further connected to an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromo-5-(trifluoromethyl)phenyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-5-(trifluoromethyl)benzaldehyde with an amide or nitrile in the presence of a base, leading to the formation of the oxazole ring . The reaction conditions often involve the use of polar solvents and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(2-bromo-5-(trifluoromethyl)phenyl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the oxazole ring or the phenyl substituents.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
5-(2-bromo-5-(trifluoromethyl)phenyl)oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism by which 5-(2-bromo-5-(trifluoromethyl)phenyl)oxazole exerts its effects involves interactions with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-bromo-4-(trifluoromethyl)phenyl)oxazole
- 2-bromo-5-(trifluoromethyl)benzyl alcohol
- 3-bromo-5-(trifluoromethyl)phenol
Uniqueness
5-(2-bromo-5-(trifluoromethyl)phenyl)oxazole is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
5-[2-bromo-5-(trifluoromethyl)phenyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-8-2-1-6(10(12,13)14)3-7(8)9-4-15-5-16-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXDNLZKTQTKMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CN=CO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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